molecular formula C17H24N2O2 B6628836 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one

Cat. No. B6628836
M. Wt: 288.4 g/mol
InChI Key: VGRSYNGZIDYCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one, also known as CPP-109, is a chemical compound that has gained attention for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain.

Mechanism of Action

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is a selective inhibitor of the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one increases the levels of GABA in the brain, which can have a calming effect and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been shown to increase the levels of GABA in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. Additionally, GABA has been shown to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is that it has been shown to be effective in reducing drug-seeking behavior and relapse rates in human cocaine addicts. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been shown to be well-tolerated in humans, with few adverse effects reported. However, one limitation of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and safety profile.

Future Directions

There are a number of potential future directions for research on 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is the potential use of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in exploring the use of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one in combination with other medications for the treatment of addiction. Finally, more research is needed to fully understand the safety and efficacy of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one in humans, particularly with regards to long-term use.

Synthesis Methods

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is synthesized through a multistep process involving the reaction of cyclohexylamine with 2-pyridinecarboxylic acid to form 2-(cyclohexylamino)pyridine-3-carboxylic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to form 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one.

Scientific Research Applications

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. Studies have shown that 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one can reduce drug-seeking behavior and decrease the reinforcing effects of cocaine and alcohol in animal models. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been shown to be effective in reducing relapse rates in human cocaine addicts.

properties

IUPAC Name

4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h9,11-13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSYNGZIDYCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCC2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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